4-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a tetrahydroisoquinoline moiety, and an alkyne chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst . The resulting tetrahydroisoquinoline is then functionalized at the nitrogen atom and further reacted with appropriate reagents to introduce the alkyne and thiadiazole groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or selenium dioxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the alkyne group.
Substitution: Nucleophiles such as amines or thiols can react with the thiadiazole ring under mild conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity . The thiadiazole ring may also contribute to the compound’s biological activity by interacting with metal ions and proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A simpler analog that lacks the alkyne and thiadiazole groups.
Isoquinoline: The fully aromatic counterpart of tetrahydroisoquinoline.
Thiadiazole derivatives: Compounds containing the thiadiazole ring but with different substituents.
Uniqueness
4-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-13-16(23-20-19-13)17(22)18-9-4-5-10-21-11-8-14-6-2-3-7-15(14)12-21/h2-3,6-7H,8-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRPUGAVAGOAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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